molecular formula C23H25N5O6 B020603 7'-Hydroxydoxazosin CAS No. 102932-28-5

7'-Hydroxydoxazosin

Cat. No. B020603
CAS RN: 102932-28-5
M. Wt: 467.5 g/mol
InChI Key: UQIVDURXFIFFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7’-Hydroxydoxazosin is a compound with the molecular formula C23H25N5O6 . It is a derivative of doxazosin, an antihypertensive drug . The compound is also known by other names such as 7’-Hydroxy Doxazosin and 6-Hydroxydoxazosin .


Molecular Structure Analysis

The molecular structure of 7’-Hydroxydoxazosin consists of a quinazoline ring, a piperazine ring, and a benzodioxin ring . The compound has a molecular weight of 467.5 g/mol . The IUPAC name for 7’-Hydroxydoxazosin is [4- (4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]- (6-hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)methanone .


Physical And Chemical Properties Analysis

7’-Hydroxydoxazosin has a molecular weight of 467.5 g/mol . It has a XLogP3-AA value of 2, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 10 hydrogen bond acceptors . It also has 4 rotatable bonds .

Scientific Research Applications

Inhibition of Low Density Lipoprotein (LDL) Oxidation

7’-Hydroxydoxazosin has been found to inhibit the oxidation of LDL, a process believed to play an important role in atherogenesis . Micromolar concentrations of 7’-Hydroxydoxazosin inhibited Cu2±mediated oxidative modification of LDL in a dose-dependent fashion . This suggests that it might have antioxidant properties and could be useful in the prevention of coronary artery disease .

Antioxidant Properties

The structure of 7’-Hydroxydoxazosin suggests that it might have antioxidant properties . It has been found to inhibit LDL oxidation in a similar manner to the lipophilic antioxidant, probucol . This suggests that it could be used as an antioxidant in various applications.

Potential Use in Hypertension Treatment

As a metabolite of doxazosin, an α1-adrenergic-blocking antihypertensive agent, 7’-Hydroxydoxazosin may have potential applications in the treatment of hypertension . Further research is needed to explore this potential application.

Environmental Degradation Studies

Studies have been conducted on the degradation of doxazosin, the parent compound of 7’-Hydroxydoxazosin, in simulated environmental conditions . These studies could provide insights into the environmental fate and behavior of 7’-Hydroxydoxazosin.

Advanced Oxidation Processes

Research has been conducted on the kinetics of doxazosin degradation in selected advanced oxidation processes . This research could provide valuable information on the behavior of 7’-Hydroxydoxazosin in similar processes.

Improvement of Material Properties

7’-Hydroxydoxazosin has been found to improve the mechanical properties, surface morphology, and biodegradability of blend films . This suggests that it could have applications in the development of new materials with improved properties .

Mechanism of Action

Target of Action

7’-Hydroxydoxazosin, a derivative of Doxazosin, primarily targets the alpha-1 adrenergic receptors . These receptors are located on vascular smooth muscle and play a crucial role in regulating blood pressure and urinary obstruction due to benign prostatic hyperplasia .

Mode of Action

7’-Hydroxydoxazosin acts as an alpha-1 antagonist . It selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle by nonselectively blocking the alpha-1a, alpha-1b, and alpha-1d subtypes . This inhibition results in vasodilation of veins and arterioles, leading to a decrease in total peripheral resistance and blood pressure .

Biochemical Pathways

Doxazosin affects the alpha-adrenergic receptor signaling pathway , leading to the relaxation of smooth muscle in the prostate and bladder neck, which helps to improve urine flow and reduce the symptoms of BPH .

Pharmacokinetics

Doxazosin, from which 7’-Hydroxydoxazosin is derived, is extensively metabolized, with only about 5% of the administered dose excreted unchanged in urine . The oral bioavailability of Doxazosin has been calculated to be about 65%, and the terminal elimination half-life is approximately 22 hours . Metabolism occurs via O-demethylation of the quinazoline nucleus of doxazosin or via hydroxylation of its benzodioxan portion .

Result of Action

The action of 7’-Hydroxydoxazosin results in the vasodilation of veins and arterioles and a decrease in total peripheral resistance and blood pressure . This leads to improved urine flow and reduced symptoms of benign prostatic hyperplasia .

Future Directions

One study suggests that 7’-Hydroxydoxazosin and other metabolites of doxazosin may possess antioxidative properties . This opens up potential avenues for future research into the therapeutic applications of 7’-Hydroxydoxazosin and other doxazosin metabolites .

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-19-9-13(29)3-4-16(19)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIVDURXFIFFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=CC(=C5)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908128
Record name (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'-Hydroxydoxazosin

CAS RN

102932-28-5
Record name 6-Hydroxydoxazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7'-HYDROXYDOXAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1I8M9BX3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7'-Hydroxydoxazosin
Reactant of Route 2
7'-Hydroxydoxazosin
Reactant of Route 3
7'-Hydroxydoxazosin
Reactant of Route 4
Reactant of Route 4
7'-Hydroxydoxazosin
Reactant of Route 5
7'-Hydroxydoxazosin
Reactant of Route 6
Reactant of Route 6
7'-Hydroxydoxazosin

Q & A

Q1: Does 7'-hydroxydoxazosin share the same mechanism of action on endothelium-derived relaxing factor (EDRF) as doxazosin?

A2: While doxazosin has been shown to enhance EDRF activity, potentially through the displacement of α1-agonists from their receptors [, ], the provided research doesn't offer conclusive data on 7'-hydroxydoxazosin's direct effect on EDRF. Further research is needed to understand if 7'-hydroxydoxazosin shares this mechanism or possesses distinct interactions with EDRF.

Q2: What is the significance of 7'-hydroxydoxazosin being associated with albumin rather than directly integrating into LDL like probucol?

A3: Unlike probucol which directly incorporates into LDL, 7'-hydroxydoxazosin appears to primarily associate with albumin and exist freely in solution []. This suggests a distinct antioxidant mechanism, potentially targeting oxidative events in the aqueous environment surrounding LDL rather than within the lipoprotein itself. Further investigation into this unique action could provide valuable insights into novel antioxidant strategies and their implications for atherosclerosis prevention.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.